| Parameter / Aspect | Details | Source / Context |
|---|---|---|
| Dosing Regimen | 150 mg once daily (preferred RP2D) [1] | Relapsed/Refractory (R/R) Mantle Cell Lymphoma (MCL) |
| BTK Occupancy | Near-complete occupancy achieved at 50 mg, 80 mg, and 100 mg QD doses. Occupancy lasted for 24 hours without decrease. [2] | Phase Ib/IIa SLE study |
| Exposure (PK) | Plasma exposure (AUC & Cmax) increased proportionally with dose. [2] | Phase Ib/IIa SLE study |
| Key PK/PD differentiator | Higher unbound trough IC50 concentration ratio vs. Zanubrutinib, ensuring consistent BTK inactivation. [3] | Indirect comparison in R/R MCL |
| CNS Penetration | Evidence of clinical efficacy in CNS PTLD, suggesting blood-brain barrier penetration. [4] | Case report (50 mg QD dose) |
The search results provide details on two relevant experimental approaches that can inform the study of Orelabrutinib.
BTK Occupancy Assay: The Phase Ib/IIa study in SLE patients demonstrated that near-complete BTK occupancy in the blood can be a valid PD biomarker [2]. The methodology involved:
Cellular Transport Assay (Relevant for DDI Potential): While not performed with this compound, one study screened a large compound library for inhibitors of Equilibrative Nucleoside Transporters (ENT1/ENT2) [5]. This general protocol could be relevant for assessing this compound's potential interactions with these transporters:
[3H]uridine uptake.The following diagram illustrates the core mechanism of this compound and a potential high-level workflow for its preclinical profiling, based on the general principles for BTK inhibitors and drug development.
> this compound irreversibly inhibits Bruton's Tyrosine Kinase (BTK), a key node in the B-cell receptor (BCR) signaling pathway. This prevents downstream signals for B-cell proliferation and survival, which is therapeutic in B-cell malignancies and autoimmune diseases. A comprehensive preclinical profile involves interlinked pharmacokinetic (PK), pharmacodynamic (PD), efficacy, and transporter interaction studies.
The search results highlight several areas where public technical data on this compound is currently lacking. A thorough whitepaper would require information on:
To obtain this missing information, I suggest you:
| Parameter | Value / Finding | Context / Note |
|---|---|---|
| BTK Occupancy (Median) | >99% at 4 hours post-dose [1] | Near complete target engagement |
| BTK Occupancy (Trough) | >93% over 24-hour dosing interval [1] | Sustained occupancy at steady state |
| PK/PD Relationship | Dose-dependent pharmacokinetics (PK) [1] | Higher exposure with 50 mg dose |
| Key Efficacy (50mg QD in ITP) | 40% of patients achieved primary endpoint (platelets ≥50 × 10⁹/L) [1] | Phase II study in immune thrombocytopenia (ITP) |
| Sustained Response | 83.3% (10 of 12 responders) [1] | Among patients who achieved initial response |
| Selectivity | Highly selective; BTK is its only known kinase target [2] | Potential for reduced off-target toxicity |
The compelling data on orelabrutinib's target engagement is derived from specific, robust experimental methodologies.
The core method for measuring target engagement in the phase II ITP study was a BTK occupancy assay in peripheral blood mononuclear cells (PBMCs) [1]. This method typically involves:
(1 - Free BTK/Total BTK) * 100% [3].
BTK occupancy assay workflow for quantitative target engagement.
A broader Quantitative Systems Pharmacology (QSP) model provides a deeper, theoretical understanding of how this compound and other BTK inhibitors behave in the body [3]. This model integrates:
The model confirms that for covalent BTK inhibitors like this compound, high trough occupancy is critical for maximal efficacy and becomes even more important during scenarios like dose interruption [3].
The technical data for this compound translates directly into its clinical performance and differentiation.
High Selectivity and Safety Profile: this compound is noted for its high selectivity, with BTK being its only known kinase target [2]. This high degree of selectivity is a proposed explanation for its excellent safety profile, as it may lead to fewer off-target adverse events [4]. In the phase II ITP study, most treatment-related adverse events were grade 1 or 2, confirming it was well-tolerated [1].
Mechanism of Action and Downstream Effects: The following diagram illustrates how this compound's target engagement modulates the B-cell receptor signaling pathway.
This compound inhibits BTK, disrupting BCR signaling and B-cell activation.
The development of this compound is ongoing. A phase III registrational trial for ITP is underway in China, with enrollment expected to complete by the end of 2024 [1]. Furthermore, its potential is being explored in other autoimmune diseases, including multiple sclerosis (MS), systemic lupus erythematosus (SLE), and neuromyelitis optica spectrum disorder (NMOSD) [1].
The efficacy of orelabrutinib in MYD88-driven cancers is rooted in its precise targeting of a critical signaling pathway.
The following diagram illustrates this targeted signaling pathway and the site of this compound inhibition.
Diagram: this compound inhibits BTK in the hyperactive signaling pathway driven by the MYD88 L265P mutation.
Clinical studies highlight this compound's effectiveness across different settings and its differentiated safety profile.
For researchers, understanding the assays used to validate this compound's efficacy and mechanism is critical. The following table outlines key methodologies from preclinical and clinical studies.
| Assay Type | Purpose | Key Methodological Details | Reference |
|---|---|---|---|
| Kinase Selectivity Profiling | To determine the specificity of this compound for BTK. | KINOMEscan screening against 468 kinases at 1 µM; results reported as % of DMSO control. Cellular BTK occupancy was measured via target engagement assays [4] [2]. | [4] [2] |
| In Vitro Cellular Efficacy | To assess cell viability and apoptosis post-treatment. | Use of CellTiter-Glo Luminescent Cell Viability Assay. Apoptosis measured by flow cytometry using annexin V/propidium iodide staining on cell lines (e.g., TMD-8, BCWM.1) and primary patient CD19+ cells [2]. | [2] |
| Mutation Analysis | To determine MYD88 and CXCR4 mutation status of patients. | Real-time allele-specific PCR (AS-PCR) on genomic DNA from bone marrow specimens [4]. | [4] |
| Signaling Studies | To confirm on-target pathway inhibition. | Immunoblotting (Western Blot) and Phosflow (flow cytometry) with phospho-specific antibodies (e.g., pBTK-Y223) to monitor phosphorylation levels in signaling proteins after drug treatment [2]. | [2] |
The data positions this compound as a compelling therapeutic option and outlines future research needs.
The table below summarizes the established biological consequences of CXCR4 mutations and how BTK inhibition counteracts these pathways.
| Aspect | Impact of CXCR4 Mutations | Effect of BTK Inhibition (e.g., Ibrutinib, Orelabrutinib) |
|---|---|---|
| Disease Progression | More aggressive disease, higher bone marrow involvement, higher IgM levels [1] | Reduces tumor burden in lymphoid organs; releases cells into circulation [2] |
| Cell Trafficking & Retention | Enhances CXCR4 signaling, promoting leukemic cell retention and survival in protective tissue niches [3] [2] | Impairs CXCR4 surface expression, signaling, and function, disrupting cell homing and retention [2] |
| BTK Inhibitor Response | Associated with inferior response rates (e.g., lower VGPR) and shorter progression-free survival (PFS) to ibrutinib monotherapy [4] [1] | Adding rituximab to ibrutinib appears to improve PFS in CXCR4-mutated patients, potentially mitigating the negative impact [4] |
The relationship between these mechanisms can be visualized in the following signaling pathway:
CXCR4-BTK signaling pathway in B-cell malignancies. Mutated CXCR4 leads to constitutive activation of BTK and downstream signaling, promoting cell adhesion and survival. BTK inhibitors block this pathway and reduce CXCR4 surface expression.
A pivotal phase 2 clinical trial investigated this compound monotherapy (150 mg daily) in 47 patients with relapsed/refractory Waldenström's Macroglobulinemia. The study reported a Major Response Rate (MRR) of 80.9% at a median follow-up of 16.4 months [5].
Crucially, the efficacy was analyzed based on the patients' molecular subtypes:
| Molecular Subtype | Major Response Rate (MRR) |
|---|---|
| MYD88^L265P^ / CXCR4^WT^ (Wild-type) | 84.6% |
| MYD88^L265P^ / CXCR4^S338X^ (Mutated) | 100% |
| MYD88^WT^ / CXCR4^WT^ (Double Wild-type) | 25.0% |
This data suggests that This compound is highly effective in patients with the MYD88 mutation, regardless of CXCR4 status, and shows a trend toward deep responses in the CXCR4-mutated subgroup [5]. However, this analysis comes from a limited number of patients, and longer follow-up is needed to assess progression-free survival.
For researchers designing studies, here are key methodologies from the literature for evaluating CXCR4 function and BTK inhibitor effects.
This protocol assesses how BTK inhibition affects CXCR4 presence on the cell membrane.
These experiments evaluate the functional consequence of disrupted CXCR4 signaling.
This protocol investigates the phosphorylation events within the pathway.
The available evidence, though not yet extensive for this compound specifically, points toward several key considerations for drug development professionals:
The table below summarizes key pharmacokinetic findings from clinical studies on orelabrutinib's penetration into the CNS.
| Study Context | CSF Concentration (Median) | CSF/Plasma Free Ratio (Median) | Citation |
|---|---|---|---|
| Relapsed/Refractory Primary CNS Lymphoma (PCNSL) | 28.7 ng/mL (range: 11.8-52.7) | 59.8% (range: 46.1%-86.7%) | [1] |
| Newly Diagnosed PCNSL (Prospective Trial) | 20.10 ± 14.70 ng/mL | Information not provided in source | [2] |
These data confirm that this compound achieves substantial concentrations in the CSF, with one study showing over half of the free drug in plasma successfully crossing the blood-brain barrier [1]. This penetration is significantly higher than that reported for the first-generation BTK inhibitor ibrutinib (0.77 ng/mL) [2].
The experimental protocol for measuring this compound concentration in biological matrices like plasma and CSF is crucial for generating the above data.
The high BBB penetration of this compound is not just a pharmacokinetic metric but is directly linked to its therapeutic mechanism of action in CNS diseases.
Figure: this compound inhibits BTK, a key node in BCR and TLR signaling pathways that drive NF-κB activation in CNS lymphoma cells [4] [2].
This targeted mechanism is clinically validated by high response rates in Primary CNS Lymphoma (PCNSL) trials. Studies of this compound-based combination therapies in both newly diagnosed and relapsed/refractory PCNSL have reported complete response (CR) rates ranging from 57.1% to 94.1% and overall response rates (ORR) from 71.4% to 97.1% [5] [6] [2]. Research also indicates that patients with mutations in the BCR/TLR/NF-κB pathways are more likely to respond to this compound-containing therapy [4] [7].
This protocol summarizes a method for determining orelabrutinib concentration in human plasma, validated as per FDA guidelines [1].
| Parameter | Specification |
|---|---|
| Analytical Technique | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Sample Matrix | Human Plasma [1] |
| Internal Standard (IS) | Ibrutinib-d5 [1] |
| Analytical Range | 1.00 - 500 ng/mL [1] |
| Runtime | 4.5 minutes [1] |
| Accuracy (Inter/Intra-run) | -3.4% to 6.5% [1] |
| Precision (Inter/Intra-run) | 2.8% to 12.8% [1] |
| Sample Preparation | Protein Precipitation with Acetonitrile [1] |
The diagram below outlines the entire analytical procedure.
An alternative UPLC-MS/MS method was developed for rat plasma pharmacokinetic studies, showing similar performance with a broader range [2].
| Parameter | Specification |
|---|---|
| Analytical Technique | UPLC-MS/MS |
| Sample Matrix | Rat Plasma |
| Internal Standard (IS) | Futibatinib |
| Analytical Range | 1 - 2000 ng/mL |
| Runtime | 3.0 minutes |
| LLOQ | 1 ng/mL |
| Precision (% RSD) | 1.4% to 11.5% |
This compound is a second-generation Bruton's tyrosine kinase (BTK) inhibitor approved in China for treating B-cell malignancies like mantle cell lymphoma (MCL), chronic lymphocytic leukemia (CLL), and small lymphocytic lymphoma (SLL) [1] [2] [3].
Therapeutic drug monitoring is crucial because this compound exhibits large inter-individual variability, and its pharmacokinetics can be affected by co-administration with strong CYP3A4 inhibitors [1]. The diagram below shows its role in B-cell signaling.
Orelabrutinib is a novel, highly selective, irreversible second-generation Bruton's tyrosine kinase (BTK) inhibitor that has demonstrated significant efficacy in the treatment of various B-cell malignancies. Since its initial approval in China in December 2020 for relapsed or refractory mantle cell lymphoma (MCL) and chronic lymphocytic leukemia/small lymphocytic lymphoma (CLL/SLL), this compound has shown promising clinical activity across multiple hematologic indications [1] [2]. The therapeutic rationale for this compound stems from its potent inhibition of BTK, a crucial signaling molecule in the B-cell receptor pathway that regulates B-cell proliferation, differentiation, and apoptosis [2]. Unlike first-generation BTK inhibitors such as ibrutinib, this compound demonstrates exceptional kinase selectivity with a half-maximal inhibitory concentration (IC50) of 1.6 nM against BTK and minimal off-target inhibition against other tyrosine kinases, potentially translating into improved safety profiles [1] [3].
The establishment of therapeutic drug monitoring (TDM) for this compound is clinically justified by several factors observed in clinical trials and pharmacokinetic studies. Despite predictable pharmacokinetics observed in clinical trials, significant interpatient variability in drug exposure has been noted, potentially influencing both efficacy and safety outcomes [1] [3]. Clinical studies have demonstrated that this compound exhibits linear pharmacokinetic characteristics with dose-proportional increases in plasma exposure, and achieves near-complete BTK occupancy at doses ≥50 mg/day maintained over 24 hours [1] [3]. The recommended phase 2 dose established in clinical trials is 150 mg once daily, which has shown an overall response rate of 81.1% in patients with relapsed or refractory MCL, with 27.4% achieving complete response and 53.8% achieving partial response [1]. The growing evidence base supporting this compound's expansion into autoimmune conditions, including multiple sclerosis, further underscores the need for robust TDM protocols to optimize dosing across diverse patient populations and clinical scenarios [4].
The quantification of this compound in biological matrices primarily relies on advanced liquid chromatography-tandem mass spectrometry techniques, with ultra-performance liquid chromatography tandem mass spectrometry (UPLC-MS/MS) emerging as the gold standard methodology. A validated UPLC-MS/MS method for this compound determination in plasma utilizes futibatinib as an internal standard (IS) to ensure analytical precision and accuracy [2]. The sample preparation employs a straightforward protein precipitation technique, where 100 μL of plasma sample is mixed with 10 μL of IS working solution (500 ng/mL) and 300 μL of acetonitrile, followed by vortexing for 1 minute and centrifugation at 13,000 × g for 10 minutes at 4°C [2]. This efficient preparation method eliminates the need for complex extraction procedures while maintaining adequate recovery and minimizing matrix effects.
Chromatographic separation is achieved using an Acquity UPLC BEH C18 column (2.1 mm × 50 mm, 1.7 μm) maintained at 40°C, with a mobile phase consisting of 0.1% formic acid in water (solution A) and acetonitrile (solution B) [2]. The gradient elution program is optimized for rapid separation: initial conditions at 90% A for 0.5 minutes, followed by a linear decrease to 10% A over 0.5-1.0 minutes, maintained at 10% A for 1.0-1.4 minutes, then returned to 90% A over 1.4-1.5 minutes, with re-equilibration until 3.0 minutes [2]. The total run time of 3.0 minutes allows for high-throughput analysis, essential for clinical TDM applications requiring rapid turnaround times. Mass spectrometric detection employs electrospray ionization (ESI) in positive ion mode with multiple reaction monitoring (MRM), tracking the transition of m/z 427.95→410.97 for this compound and m/z 418.99→295.97 for the internal standard futibatinib [2].
The UPLC-MS/MS method for this compound quantification has undergone comprehensive validation according to FDA bioanalytical method validation guidelines, demonstrating excellent performance characteristics across all evaluated parameters [2]. The method exhibits linear calibration over a concentration range of 1-2000 ng/mL, with a lower limit of quantification (LLOQ) of 1 ng/mL, providing sufficient sensitivity to detect clinically relevant concentrations [2]. The precision and accuracy profiles remain well within acceptable limits, with precision values ranging from 1.4% to 11.5% and intra-day and inter-day accuracy ranging from -5.7% to 7.7% and -0.2% to 12.5%, respectively [2].
Table 1: Analytical Method Validation Parameters for this compound Quantification
| Validation Parameter | Performance Characteristics | Acceptance Criteria |
|---|---|---|
| Linear range | 1-2000 ng/mL | R² > 0.99 |
| LLOQ | 1 ng/mL | Accuracy ±20% |
| Precision | 1.4-11.5% RSD | <15% RSD |
| Intra-day accuracy | -5.7 to 7.7% | ±15% of nominal |
| Inter-day accuracy | -0.2 to 12.5% | ±15% of nominal |
| Extraction recovery | Consistent and high | Consistent and precise |
| Matrix effect | Minimal ion suppression/enhancement | No significant impact |
| Stability | Established under various conditions | Within ±15% of nominal |
The method demonstrates excellent selectivity with no interference from endogenous plasma components at the retention times of this compound and the internal standard [2]. Additionally, studies have confirmed appropriate stability profiles under various storage and handling conditions, including freeze-thaw cycles, short-term temperature exposure, and long-term storage at -80°C [2]. The matrix effect and recovery assessments have yielded results within permissible values, ensuring reliable quantification without significant ion suppression or enhancement effects from biological matrix components [2].
Understanding the pharmacokinetic (PK) profile of this compound and its relationship to pharmacodynamic (PD) biomarkers is essential for establishing meaningful therapeutic targets in TDM. Population pharmacokinetic studies have characterized the disposition kinetics of this compound, revealing a consistent profile across patient populations [1]. The drug demonstrates favorable oral bioavailability and achieves maximum plasma concentrations (C~max~) within a predictable timeframe after administration. In phase 1/2 studies, blood samples collected from patients during cycle 1 on day 1 and day 15 (predose and up to 12 hours post-dose) provided comprehensive PK profiles for noncompartmental analysis using Phoenix WinNonlin (version 7.0) [1].
A critical PD biomarker for this compound activity is BTK target occupancy in peripheral blood mononuclear cells (PBMCs), which serves as a direct measure of target engagement [1]. Clinical studies have demonstrated that this compound achieves and maintains near-complete BTK occupancy (>90%) at doses ≥50 mg/day over a 24-hour dosing interval [1] [3]. This sustained target engagement is a key differentiator from some other BTK inhibitors and provides the pharmacological basis for once-daily dosing. The relationship between this compound plasma concentrations and BTK occupancy follows a sigmoidal Emax model, enabling the estimation of concentration thresholds required for maintaining therapeutic target coverage throughout the dosing interval [1].
Table 2: Key Pharmacokinetic Parameters of this compound (150 mg Once Daily)
| Pharmacokinetic Parameter | Value | Clinical Significance |
|---|---|---|
| C~max~ | Data from clinical studies | Peak exposure potential |
| T~max~ | Data from clinical studies | Absorption rate |
| AUC~0-24h~ | Data from clinical studies | Total drug exposure |
| t~1/2~ | Data from clinical studies | Dosing frequency determination |
| Apparent clearance | Data from clinical studies | Elimination characteristics |
| Accumulation ratio | Minimal | Once-daily dosing suitability |
| BTK occupancy at trough | >90% | Target engagement maintenance |
The pharmacokinetic-pharmacodynamic (PK-PD) relationship establishes the foundation for therapeutic drug monitoring of this compound. Clinical evidence suggests that maintaining trough plasma concentrations above a specific threshold correlates with sustained BTK occupancy >90%, which is associated with optimal efficacy outcomes [1] [3]. This relationship is particularly important in special populations where drug disposition may be altered, such as patients with hepatic impairment, those taking concomitant medications that affect CYP3A4 activity, or those with altered protein binding characteristics. The application of population PK modeling and Bayesian forecasting approaches can facilitate the individualization of this compound dosing based on limited blood sampling strategies, enhancing the practicality of TDM implementation in clinical practice.
The implementation of therapeutic drug monitoring for this compound should be strategically deployed in specific clinical scenarios where pharmacokinetic variability may significantly impact treatment outcomes. Key indications for TDM include: evaluation of suspected subtherapeutic response in patients with inadequate clinical improvement despite appropriate dosing, which may indicate suboptimal drug exposure due to malabsorption, rapid metabolism, or drug interactions; assessment of suspected toxicity in patients experiencing unexpected adverse effects potentially related to supratherapeutic concentrations; management of special populations including elderly patients, those with hepatic impairment, or individuals with significant comorbidities that may alter drug disposition; verification of adherence in cases where pill-taking behavior is questionable or when clinical response diverges from expectations; and dose optimization during long-term therapy when physiological changes or concomitant medications may alter this compound pharmacokinetics [1] [3] [5].
The recommended sampling strategy for this compound TDM should focus on trough concentrations (C~trough~) collected immediately before the next scheduled dose, as this parameter best reflects steady-state exposure and correlates with target occupancy throughout the dosing interval [1]. In specific clinical circumstances, such as suspected rapid metabolism or drug interactions, limited sampling strategies incorporating additional time points may provide more comprehensive pharmacokinetic assessment. The established analytical methodology described in Section 2 provides the technical foundation for reliable concentration determination, with typical turnaround times of 24-48 hours being acceptable for clinical decision-making, though faster results may be necessary for critical cases.
Interpretation of this compound concentrations requires integration of pharmacokinetic data with clinical context, including treatment indication, disease burden, patient characteristics, and concomitant medications. Based on clinical trial data and pharmacokinetic-pharmacodynamic relationships, the proposed therapeutic range for this compound trough concentrations is [proposed range based on clinical study exposures associated with efficacy]. Values consistently below this range may indicate increased risk of suboptimal response, while persistent elevations above [upper limit] may correlate with heightened toxicity risk [1] [3]. It is important to note that these ranges should be considered as population-guided starting points, with individual patient factors necessitating clinical judgment in interpretation.
The following workflow diagram illustrates the systematic approach to this compound therapeutic drug monitoring in clinical practice:
When confronted with subtherapeutic this compound concentrations, the initial approach should include comprehensive evaluation of potential contributing factors, including assessment of medication adherence, evaluation for drug-drug interactions (particularly with CYP3A4 inducers), investigation of gastrointestinal conditions that might impair absorption, and verification of appropriate sampling timing [6]. If these factors are addressed and subtherapeutic concentrations persist, dose escalation may be considered with careful monitoring for both efficacy and toxicity. Conversely, for supratherapeutic concentrations associated with adverse effects, dose reduction or alternative dosing schedules (such as splitting the daily dose) may be implemented while maintaining clinical surveillance for disease response.
Therapeutic drug monitoring of this compound represents a promising strategy for optimizing clinical outcomes in patients receiving this targeted therapy. The establishment of robust analytical methods using UPLC-MS/MS technology, coupled with growing understanding of this compound's pharmacokinetic-pharmacodynamic relationships, provides a solid foundation for evidence-based TDM implementation [7] [2]. As clinical experience with this compound expands across multiple indications, including hematologic malignancies and autoimmune conditions, the refinement of therapeutic targets and monitoring strategies will continue to evolve.
Future directions in this compound TDM should include the development of validated Bayesian forecasting tools that enable precise dose individualization based on limited sampling strategies, enhancing the practicality of TDM in routine clinical care [1]. Additionally, research efforts should focus on elucidating the relationship between this compound exposure and specific adverse effects, particularly those that may be concentration-dependent, to establish comprehensive therapeutic windows that balance efficacy and safety [1] [3] [5]. The exploration of pharmacogenomic factors influencing this compound metabolism and response may further refine TDM approaches by identifying patient subgroups with distinctive pharmacokinetic profiles. As the therapeutic landscape for BTK inhibitors continues to evolve, the integration of therapeutic drug monitoring into clinical practice promises to maximize the potential of this compound while minimizing the risk of treatment-related complications.
Primary central nervous system lymphoma (PCNSL) is a rare and aggressive extranodal non-Hodgkin lymphoma confined to the brain, spinal cord, eyes, and leptomeninges. The therapeutic landscape for PCNSL has been limited by the challenges of achieving adequate drug penetration across the BBB and managing treatment-related toxicities [1]. High-dose methotrexate (HD-MTX) remains the cornerstone of induction therapy, but outcomes remain suboptimal with conventional regimens, necessitating more effective and tolerable approaches [2] [1].
The biological rationale for BTK inhibition in CNSL stems from the frequent occurrence of mutations in the B-cell receptor (BCR) signaling pathway, particularly in MYD88 and CD79B, which create a dependency on BTK-mediated signaling for tumor survival [3]. Orelabrutinib offers advantages over earlier BTK inhibitors due to its superior kinase selectivity, which minimizes off-target effects, and its enhanced BBB penetration, with a median cerebrospinal fluid (CSF) concentration as high as 28.7 ng/mL, enabling effective targeting of CNS disease [2] [4].
Clinical studies consistently demonstrate that this compound-containing regimens achieve high response rates in both newly diagnosed and relapsed/refractory CNSL.
Table 1: Efficacy Outcomes of this compound-Based Regimens in Clinical Trials
| Study Type (Patient Population) | Regimen (Acronym) | Sample Size | ORR (%) | CR Rate (%) | Survival Outcomes |
|---|---|---|---|---|---|
| Prospective Phase II (Newly diagnosed PCNSL) [3] | Rituximab, HD-MTX, this compound (RMO) | n=65 | 92.3 (ITT) | 35.4 (ITT); Increased to 72.2% with 6 cycles* | 2-yr PFS: 74.9%; 2-yr OS: 85.4% |
| Prospective Phase II (Newly diagnosed PCNSL) [2] [5] | This compound, Rituximab, HD-MTX (ORM) | n=28 | 71.4 | 57.1 | 2-yr PFS: 64.3%; 3-yr OS: 82.7% |
| Retrospective (rrCNSL) [6] | This compound + HD-MTX/Ifosfamide/Etoposide/Dexa (Ore-MIED) | n=26 | 89.2 (for cohort) | 51.4 (for cohort) | Median PFS: 13.0 months (Ore-MIED) |
| Retrospective (rrCNSL) [6] | This compound + HD-MTX/Temozolomide/Dexa (Ore-MTD) | n=11 | 89.2 (for cohort) | 51.4 (for cohort) | Median PFS: 5.0 months (Ore-MTD) |
| Phase I (Newly diagnosed PCNSL) [4] | This compound, Rituximab, MTX, Dexamethasone (ORMD) | n=13 | 83.3 (100% with ≥6 cycles) | 83.3 (100% with ≥6 cycles) | 1-yr PFS: 75.0% (patients with ≥6 cycles) |
| Retrospective (CNSL, mixed) [7] [8] | HD-MTX, Thiotepa, this compound ± Rituximab (MTO±R) | n=14 | 92.3 | 69.2 | 12-mo PFS: 60%; 12-mo OS: 70% |
Among a subgroup of patients who received two additional cycles of RMO.*
A. RMO/ORM Protocol (Based on [3] and [2])
B. ORMD Protocol (Based on [4])
This protocol includes dexamethasone and explores a higher dose of this compound.
A. Ore-MIED Protocol (Based on [6]) This intensive regimen is for fit patients eligible for salvage therapy.
B. Ore-MTD Protocol (Based on [6]) A less intensive option, potentially suitable for older or less fit patients.
This compound-based combinations demonstrate a manageable safety profile, largely consistent with the known effects of the chemotherapeutic agents.
Table 2: Common Adverse Events and Management Strategies
| Adverse Event | Incidence & Grade | Recommended Management |
|---|---|---|
| Hematologic Toxicities | ||
| Leukopenia/Lymphopenia | Grade 3: 17.9-25% [2] [4] | Monitor CBC regularly. Consider dose delay and G-CSF support. |
| Thrombocytopenia | Grade 3: 3.6% [2] | Monitor CBC. Transfuse as needed. |
| Non-Hematologic Toxicities | ||
| Upper Respiratory Infection | 13.8% (Any grade) [3] | Symptomatic management. |
| Lung Infection | 6.2% (Any grade); Grade 3 DLT reported [3] [4] | Prompt investigation, antibiotics, and consider treatment interruption. |
| Liver Transaminase Elevation | Grade 3 DLT reported (related to high-dose MTX) [4] | Monitor LFTs. Dose modification per protocol. |
| Diarrhea | Grade 3: 3.6% [2] | Supportive care. |
A key finding across studies is the reduction in certain off-target toxicities associated with first-generation BTK inhibitors. In the reported trials, no cases of atrial fibrillation/flutter or major bleeding were attributed to this compound [3] [2]. Furthermore, no treatment-related deaths occurred during the induction phases of these studies.
Molecular profiling provides insights into therapeutic mechanisms and potential resistance.
The following diagram illustrates the mechanistic rationale for this compound in PCNSL, integrating the genetic drivers and the drug's action:
Diagram 1: Mechanism of action of this compound in PCNSL. Prevalent mutations in MYD88 and CD79B lead to constitutive activation of the B-cell receptor (BCR) signaling pathway. This compound potently inhibits Bruton's Tyrosine Kinase (BTK), a key signaling node, thereby blocking downstream survival signals and inducing apoptosis in lymphoma cells. Its high blood-brain barrier (BBB) permeability ensures effective drug delivery to the tumor site in the central nervous system.
Following successful induction with this compound-based regimens, consolidation therapy should be considered, particularly for high-risk patients.
The decision flowchart below outlines the clinical management pathway from induction to consolidation/maintenance:
Diagram 2: Proposed treatment algorithm for newly diagnosed PCNSL using this compound-based therapy. After induction with an this compound/HD-MTX-based regimen, responding patients should be evaluated for fitness and eligibility for consolidative autologous stem cell transplantation (ASCT). Those ineligible can proceed with this compound maintenance therapy. Patients with progressive disease (PD) or stable disease (SD) require salvage therapy.
The integration of this compound into HD-MTX-based induction therapy represents a significant advancement in the initial management of PCNSL. The consistently high ORR and CR rates across studies, coupled with a tolerable safety profile, position this combination as a potent first-line option [3] [2] [4]. The profound responses achieved may allow more patients to successfully bridge to curative-intent consolidation with ASCT.
Future research should focus on randomized phase III trials comparing this compound-based regimens to traditional immunochemotherapy (e.g., the MATRix regimen) to definitively establish superiority. Further exploration is needed to define the optimal role of maintenance this compound, including its duration and benefit in different risk groups. Finally, understanding the mechanisms of resistance and developing strategies to overcome them, potentially through combination with other targeted agents, will be crucial for improving long-term outcomes.
The table below summarizes the key efficacy outcomes from relevant clinical studies.
| Study Type & Population | Regimen (Abbreviation) | Sample Size | ORR (%) | CR Rate (%) | Median PFS | Reference |
|---|---|---|---|---|---|---|
| Retrospective; r/r PCNSL | Rituximab + HD-MTX + Temozolomide + Orelabrutinib + Lenalidomide (RMT+O/L) | 15 | 86.7 | 73.3 | Not reported | [1] [2] |
| Retrospective; r/r CNSL | This compound + HD-MTX + Temozolomide + Dexamethasone (Ore-MTD) | 11 | 89.2 (for cohort) | 51.4 (for cohort) | 5.0 months (Ore-MTD) | [3] |
| Retrospective; r/r CNSL | This compound + HD-MTX + Ifosfamide + Etoposide + Dexamethasone (Ore-MIED) | 26 | 89.2 (for cohort) | 51.4 (for cohort) | 13.0 months (Ore-MIED) | [3] |
| Prospective Phase II; Newly Diagnosed PCNSL | Rituximab + HD-MTX + this compound (R-MO) | 37 | 97.1 (Best ORR) | 94.1 (Best CR) | Not Reached (1-yr PFS: 83.6%) | [4] |
This protocol is synthesized from a retrospective case series investigating the combination therapy in r/r PCNSL [1] [2].
The treatment consists of intensive immunochemotherapy cycles combined with continuous oral targeted therapy.
The synergy of this combination therapy targets both the tumor cells and the immune microenvironment within the CNS. The following diagram illustrates the workflow and key signaling pathways involved.
This diagram illustrates the integration of clinical management with the underlying molecular rationale [1] [5].
The combination regimen has a manageable safety profile.
Emerging research highlights potential biomarkers for patient stratification and response monitoring.
Waldenström Macroglobulinemia (WM) is a rare, indolent B-cell lymphoma characterized by bone marrow infiltration of clonal lymphoplasmacytic cells and production of monoclonal immunoglobulin M (IgM) paraprotein [1] [2]. WM belongs to a spectrum of IgM gammopathies that ranges from asymptomatic IgM monoclonal gammopathy of undetermined significance (IgM-MGUS) to symptomatic WM requiring therapeutic intervention [1]. The disease primarily affects elderly individuals, with a median age at diagnosis of approximately 70 years, and follows a chronic, relapsing course requiring multiple lines of therapy over time [3]. Clinical manifestations include anemia, thrombocytopenia, hepatosplenomegaly, lymphadenopathy, and symptoms related to IgM paraprotein effects such as hyperviscosity syndrome, neuropathy, and cryoglobulinemia [3] [2].
This compound is a novel, selective, irreversible Bruton tyrosine kinase (BTK) inhibitor that has demonstrated significant efficacy in patients with relapsed or refractory (R/R) WM [4]. As a covalent BTK inhibitor, this compound binds to the Cys481 residue in the BTK active site, blocking B-cell receptor signaling pathways that are critical for WM cell survival and proliferation [3]. The drug was evaluated in a single-arm, multicenter, open-label phase 2 study involving patients with R/R WM who had received at least one prior line of therapy, demonstrating promising efficacy with a manageable safety profile [4]. Given the incurable nature of WM and the tendency for patients to relapse after initial therapies, this compound represents an important therapeutic option for the management of R/R disease.
The molecular pathogenesis of WM is characterized by somatic mutations in key genes that drive disease development and influence treatment response. The most significant genetic alteration in WM is the MYD88L265P mutation, which is detectable in over 90% of patients [1] [2]. This mutation triggers constitutive activation of the NF-κB signaling pathway through myeloid differentiation primary response 88 (MYD88) protein, promoting malignant B-cell survival and proliferation [3]. The second most common genetic alterations are CXCR4 mutations (CXCR4WHIM or CXCR4MUT), occurring in 30-40% of WM patients [1] [3]. These mutations, named after WHIM syndrome (Warts, Hypogammaglobulinemia, Infections, Myelokathexis) due to their similarity to CXCR4 mutations in that disorder, enhance AKT and ERK signaling and contribute to disease pathogenesis [4] [1].
The mutational status of MYD88 and CXCR4 has significant clinical implications for WM patients, particularly regarding response to BTK inhibitors like this compound. Patients with MYD88L265P/CXCR4 wild-type mutations typically demonstrate lower major response rates to BTK inhibitors compared to those with MYD88 mutations [4]. Additionally, TP53 mutations and/or 17p deletions occur in a subset of WM patients and are associated with adverse outcomes and increased chemoresistance [3]. Cytogenetic abnormalities such as deletion 6q are also observed in 40-50% of WM patients and may influence disease progression [2].
The Bruton tyrosine kinase is a crucial component of the B-cell receptor (BCR) signaling pathway, which plays a fundamental role in B-cell development, activation, proliferation, and survival. In WM, constitutive activation of the BCR signaling pathway contributes to the pathogenesis and progression of the disease. This compound exerts its therapeutic effect by irreversibly inhibiting BTK through covalent binding to the Cys481 residue in the ATP-binding domain [3]. This inhibition blocks downstream signaling cascades, including NF-κB, MAPK, and PI3K/AKT pathways, ultimately leading to reduced proliferation and increased apoptosis of malignant B-cells.
The following diagram illustrates the key signaling pathways in Waldenström Macroglobulinemia and this compound's mechanism of action:
Figure 1: Signaling Pathways in Waldenström Macroglobulinemia and this compound Mechanism of Action. This compound inhibits BTK, blocking downstream NF-κB activation. MYD88L265P and CXCR4 mutations constitutively activate pathways promoting cell survival and proliferation.
The efficacy of this compound in R/R WM was evaluated in a prospective, multicenter, single-arm, open-label phase 2 study [4]. This study enrolled patients with confirmed WM who had received at least one prior line of therapy and required further treatment based on the Second International Workshop on Waldenström Macroglobulinemia (IWWW-2) criteria. Patients received this compound at a daily dose of 150 mg orally until disease progression or unacceptable toxicity. The primary endpoint of the study was the major response rate (MRR), defined as the proportion of patients achieving a partial response (PR) or better, as assessed by an Independent Review Committee (IRC) according to the Sixth International Workshop on Waldenström Macroglobulinemia (IWWM-6) response criteria [4].
Between August 2019 and December 2020, a total of 66 patients with R/R WM were assessed for eligibility, of which 47 eligible patients were included in the efficacy analysis. The median follow-up duration was 16.4 months (interquartile range: 12.5-19.5 months). Key baseline characteristics included a median age of 63 years, with patients having received a median of 2 prior lines of therapy. The study population encompassed various molecular subtypes based on MYD88 and CXCR4 mutational status, reflecting the genetic heterogeneity of WM [4].
This compound monotherapy demonstrated significant clinical efficacy in patients with R/R WM. The IRC-assessed major response rate was 80.9%, with an overall response rate (ORR) of 89.4% [4]. The median time to achieve at least a minor response was 1.9 months, indicating a relatively rapid onset of therapeutic effect. The progression-free survival (PFS) rate was 89.4% at 12 months, suggesting durable responses in the majority of treated patients. These results establish this compound as an effective therapeutic option for patients with R/R WM who have received prior therapies.
Table 1: Overall Efficacy Outcomes of this compound in R/R WM
| Efficacy Parameter | Result | Assessment Criteria |
|---|---|---|
| Major Response Rate (MRR) | 80.9% | IWWM-6 |
| Overall Response Rate (ORR) | 89.4% | IWWM-6 |
| Median Time to Minor Response | 1.9 months | IWWM-6 |
| 12-Month Progression-Free Survival Rate | 89.4% | IRC assessment |
The efficacy of this compound varied according to the mutational status of MYD88 and CXCR4 genes, reflecting the importance of molecular profiling in predicting treatment response. Patients with MYD88L265P mutation and wild-type CXCR4 (MYD88L265P/CXCR4NEG) achieved a MRR of 84.6%, while those with both MYD88L265P and CXCR4 S338X mutations (MYD88L265P/CXCR4S338X) demonstrated an even higher MRR of 100% [4]. In contrast, patients with wild-type MYD88 and CXCR4 (MYD88NEG/CXCR4NEG) had a substantially lower MRR of 25.0%, highlighting the impact of molecular genetics on therapeutic outcomes. These findings underscore the value of pretreatment genetic testing to inform clinical decision-making and set appropriate expectations for treatment response.
Table 2: this compound Efficacy by Molecular Subgroups in R/R WM
| Molecular Subgroup | Major Response Rate (MRR) | Key Characteristics |
|---|---|---|
| MYD88L265P/CXCR4NEG | 84.6% | Most common molecular subtype |
| MYD88L265P/CXCR4S338X | 100.0% | Enhanced AKT/ERK signaling |
| MYD88NEG/CXCR4NEG | 25.0% | Poor response to BTK inhibition |
This compound demonstrated a manageable safety profile in patients with R/R WM. Most adverse events (AEs) were mild to moderate in severity, with 91.0% of AEs being Grade 1 or 2 [4]. The most common hematologic AEs of Grade 3 or higher included neutropenia (10.6%), thrombocytopenia (6.4%), and pneumonia (4.3%). Serious adverse events (SAEs) occurred in 10 patients (21.3%), with one treatment-related death reported due to hepatitis B reactivation [4]. This safety profile is consistent with other BTK inhibitors used in the treatment of WM, though with some distinct characteristics in terms of the frequency and severity of specific AEs.
The relatively favorable safety profile of this compound is particularly important in the context of WM, which primarily affects older adults who may have comorbidities and reduced tolerance to aggressive therapies. The low incidence of severe AEs contributing to treatment discontinuation supports the feasibility of long-term this compound administration in this patient population. However, appropriate monitoring and proactive management of AEs are essential to optimize treatment outcomes and maintain patients' quality of life.
Proactive management of AEs associated with this compound is crucial for maintaining dose intensity and optimizing treatment outcomes. For hematologic toxicities such as neutropenia and thrombocytopenia, regular monitoring of complete blood counts is recommended, with dose interruptions or modifications for persistent or severe cases [4]. The occurrence of pneumonia in a subset of patients underscores the importance of vigilance for infectious complications, particularly in older adults or those with compromised immune function.
The reported case of hepatitis B reactivation highlights the necessity of screening for hepatitis B virus (HBV) serology prior to initiating this compound therapy and implementing appropriate antiviral prophylaxis for carriers [4]. Additionally, although not specifically reported in the this compound WM study, other BTK inhibitors have been associated with cardiovascular toxicities, bleeding events, and atrial fibrillation, suggesting that monitoring for these potential class-effects may be prudent.
Table 3: Management of Common Adverse Events Associated with this compound
| Adverse Event | Grade | Incidence | Management Recommendations |
|---|---|---|---|
| Neutropenia | Grade ≥3 | 10.6% | Regular CBC monitoring; dose interruption for severe cases; consider growth factor support |
| Thrombocytopenia | Grade ≥3 | 6.4% | Regular CBC monitoring; dose interruption or reduction for severe cases |
| Pneumonia | Grade ≥3 | 4.3% | Vigilance for signs of infection; prompt antibiotic therapy; consider prophylaxis in high-risk patients |
| Hepatitis B Reactivation | Any grade | 1 case (fatal) | Pre-treatment HBV screening; antiviral prophylaxis for carriers |
Molecular profiling of MYD88 and CXCR4 mutations is essential for predicting treatment response and guiding therapeutic decisions in WM. The following protocol outlines the recommended methodology for mutation detection:
Sample Preparation and DNA Extraction:
Mutation Detection Methods:
Interpretation and Reporting:
Standardized response assessment is critical for evaluating therapeutic efficacy in WM clinical trials and practice. The following protocol aligns with the Sixth International Workshop on Waldenström Macroglobulinemia (IWWM-6) criteria:
Baseline Evaluations:
Response Criteria Application:
Monitoring Schedule:
The development of this compound for R/R WM presents several promising research applications that warrant further investigation. One critical area is the exploration of combination therapies that may enhance efficacy and overcome resistance mechanisms. Preclinical models suggest potential synergy between BTK inhibitors and other targeted agents, such as BCL-2 inhibitors (venetoclax), proteasome inhibitors (carfilzomib), and immunomodulatory agents [3]. Clinical trials evaluating these combinations may identify more effective treatment strategies for high-risk molecular subgroups, particularly those with CXCR4 mutations or MYD88 wild-type status.
Another important research direction involves understanding and addressing resistance mechanisms to this compound. Although the phase 2 study demonstrated promising efficacy, some patients exhibited primary resistance or may eventually develop acquired resistance. Investigation of resistance mechanisms may include analysis of BTK mutations (particularly the C481S mutation that interferes with covalent binding), activation of alternative signaling pathways, and clonal evolution patterns [3]. These insights could guide the development of next-generation therapies, including non-covalent BTK inhibitors and BTK degraders that may overcome resistance to covalent inhibitors.
In vitro and in vivo models of WM provide essential platforms for investigating this compound's mechanisms of action and potential combination strategies. The following technical considerations are recommended for preclinical studies:
In Vitro Models:
In Vivo Models:
These preclinical models can provide valuable insights into this compound's mechanism of action, antitumor activity, and potential biomarkers of response, informing the design of future clinical trials [4] [3].
This compound represents a valuable therapeutic advancement for patients with relapsed or refractory Waldenström Macroglobulinemia, demonstrating high major response rates and a manageable safety profile in the phase 2 clinical trial. The efficacy of this compound is significantly influenced by the molecular landscape of WM, particularly the mutational status of MYD88 and CXCR4 genes, highlighting the importance of molecular stratification in clinical practice and trial design. The protocols outlined in this document provide detailed methodologies for mutation detection, response assessment, and preclinical investigation that can support further research and drug development efforts in this field.
As the treatment landscape for WM continues to evolve, this compound offers a promising option for patients who have progressed on prior therapies. Future research directions should focus on elucidating resistance mechanisms, exploring rational combination strategies, and identifying predictive biomarkers to optimize patient selection. The integration of this compound into the therapeutic armamentarium for WM has the potential to improve outcomes for patients with this rare B-cell malignancy, particularly as part of biomarker-driven treatment approaches.
This document outlines a standardized protocol for analyzing the plasma concentration-time profile of orelabrutinib, a Bruton's tyrosine kinase (BTK) inhibitor. The primary goal is to characterize its pharmacokinetic (PK) properties to support drug development and dosing regimen optimization [1] [2].
A well-designed study is crucial for generating reliable and interpretable PK data.
| Element | Description | Considerations for this compound |
|---|---|---|
| Species/ Population | Preclinical species (rats, dogs) and/or human patients. | Patient population with target B-cell malignancies. |
| Dosing | Single and multiple ascending doses (SAD/MAD) to assess safety and tolerability. | Oral administration; typical doses range from 50-150 mg. |
| Bioanalysis | Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). | Validate for selectivity, sensitivity, accuracy, and precision in plasma. |
| PK Sampling | Intensive sampling schedule around T~max~ and during elimination phase. | Pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24, 48, and 72 hours post-dose [5]. |
The path from raw concentration data to a validated PK model involves several steps, which can be visualized in the following workflow.
NCA provides the initial, model-independent estimation of primary PK parameters using the calculated concentration-time data [1].
A PopPK model, developed using non-linear mixed-effects modeling (NONMEM), describes the typical PK parameters in the population and identifies sources of variability [3] [5].
| Covariate | PK Parameter Affected | Potential Clinical Impact |
|---|---|---|
| Body Size (Weight, BSA) | Clearance (CL), Volume of Distribution (Vd) | May require body size-based dosing. |
| Renal Function (e.g., eGFR) | Clearance for renally excreted drugs. | Dose adjustment in renal impairment. |
| Hepatic Function (e.g., Child-Pugh) | Clearance for hepatically metabolized drugs. | Dose adjustment in hepatic impairment. |
| Concomitant Medications (e.g., strong CYP3A4 inducers/inhibitors) | Clearance (CL) | Risk of drug-drug interactions (DDIs); may require dose modification [4]. |
| Albumin Level | Clearance (CL) for highly protein-bound drugs. | Altered drug exposure in hypoalbuminemia [5]. |
This compound is primarily metabolized by cytochrome P450 (CYP) enzymes, making it susceptible to DDIs [4].
A robust plasma concentration-time curve analysis for this compound, following this protocol, will yield critical insights for its clinical use. The generated PopPK model will be invaluable for:
This evidence comes from a retrospective analysis of 37 patients with rrCNSL treated at Beijing Tiantan Hospital from March 2021 to December 2022 [1].
Table 1: Key Patient Baseline Characteristics (N=37)
| Characteristic | Value |
|---|---|
| Median Age | 55 years (range, 33-83) |
| Gender (Male/Female) | 22 (59.5%) / 15 (40.5%) |
| Disease Type | |
| • rrPCNSL | 34 (91.9%) |
| • rrSCNSL | 3 (8.1%) |
| DLBCL Subtype (Hans Algorithm) | |
| • Non-GCB | 24 (64.9%) |
| • GCB | 3 (8.1%) |
| • Unknown | 10 (27.0%) |
| Disease Status | |
| • Relapsed | 11 (29.7%) |
| • Refractory | 26 (70.3%) |
| Median Number of Prior Lines of Therapy | 2 (range, 1-6) |
For researchers aiming to replicate or build upon this study, the following protocol details the methodology.
The therapeutic rationale for the Ore-MIED regimen is rooted in the distinct but complementary mechanisms of its components and the pharmacokinetic profile of this compound.
The diagram above illustrates the synergistic mechanism. The key points are:
The 89.2% ORR is notable in a heavily pre-treated population (median of 2 prior lines of therapy), suggesting effectiveness even after multiple treatment failures [1]. While the median PFS was 7.0 months, the fact that the median OS was not reached indicates that patients who respond may achieve prolonged survival, a crucial outcome in this setting [1].
Future development should focus on prospective, randomized trials to validate these findings against other salvage regimens. Exploration of this combination as a bridge to consolidative therapies like autologous stem cell transplantation is another promising avenue. Furthermore, research into biomarkers of response could help identify patient subgroups most likely to benefit from this targeted therapy approach [1].
The table below summarizes the incidence of neutropenia and thrombocytopenia reported in key clinical trials of orelabrutinib, either as a monotherapy or in combination regimens.
| Indication | Regimen | Neutropenia (All Grade / Grade ≥3) | Thrombocytopenia (All Grade / Grade ≥3) | Citation |
|---|---|---|---|---|
| Relapsed/Refractory (R/R) Mantle Cell Lymphoma (MCL) | This compound monotherapy | 24.5% / 8.5% | 34.0% / 13.2% | [1] [2] |
| R/R Waldenström's Macroglobulinemia | This compound monotherapy | Information Not Specified / 10.6% | Information Not Specified / 8.5% | [3] |
| Diffuse Large B-cell Lymphoma (DLBCL) | This compound-based regimens | 52.6% (Grade 3-4) | 26.3% (Grade 3-4) | [4] |
| Newly Diagnosed Primary CNS Lymphoma (PCNSL) | ORM (this compound + Rituximab + high-dose Methotrexate) | 17.9% (Grade 3) | 3.6% (Grade 3) | [5] |
| Newly Diagnosed PCNSL | R-MTO (Rituximab, Methotrexate, Thiotepa, this compound) | Safety profile was described as "tolerable"; specific rates for hematological AEs were not detailed in the provided excerpt. | [6] |
Clinical study protocols provide guidance on managing these hematological toxicities. Here are detailed methodologies for key supportive measures:
Prophylactic Administration of G-CSF: For patients identified as high-risk (e.g., with bone marrow involvement, poor performance status, or age over 65 years), pegylated recombinant human granulocyte colony-stimulating factor (PEG⁃rhG⁃CSF) was administered at 6 mg once per week to prevent neutropenia [4]. A secondary prevention strategy was used for other patients, where PEG⁃rhG⁃CSF was initiated if a patient experienced neutropenia in a prior treatment cycle [4].
Management of Established Cytopenias: Protocols included the use of erythropoietin (EPO) or thrombopoietin (TPO) and red blood cell (RBC) or platelet (PLT) transfusions as necessary, based on clinical guidelines and physician assessment [4].
Dose Modification: The clinical trial in R/R MCL reported that only three patients (2.8%) discontinued treatment due to any treatment-related adverse events, indicating that dose holds or adjustments were likely used to manage toxicity [1] [2].
Infection Prophylaxis: Comprehensive prophylaxis was a core part of the supportive care protocol in these studies [4]:
The following diagram illustrates the hypothesized mechanism of these hematological events and the corresponding clinical management workflow.
Q1: What is this compound and what is its primary mechanism of action? this compound is a second-generation, irreversible Bruton's Tyrosine Kinase (BTK) inhibitor [1]. It is used in the treatment of B-cell malignancies, such as lymphoma and leukemia [2] [1] [3].
Its primary mechanism is the selective inhibition of the BTK enzyme by covalently binding to it [1]. This action blocks the B-cell receptor (BCR) signaling pathway, which is crucial for the proliferation and survival of malignant B-cells [1].
The diagram below illustrates this key signaling pathway and where this compound acts.
Q2: What is known about this compound's drug-drug interaction potential from clinical use? While specific pharmacokinetic DDI studies are not detailed in the search results, clinical trials demonstrate that this compound has been safely and effectively combined with other chemotherapeutic agents. This suggests that the known interactions are manageable in a clinical setting.
The table below summarizes key combinations and their contexts.
| Combination Regimen | Clinical Context | Reported Efficacy & Safety | Citation |
|---|---|---|---|
| Ore-MIED (this compound, HD-MTX, Ifosfamide, Etoposide, Dexamethasone) | Relapsed/Refractory Central Nervous System Lymphoma (rrCNSL) | Overall Response Rate (ORR) of 89.2%; regimen found effective and safe. | [2] |
| Ore-MTD (this compound, HD-MTX, Temozolomide, Dexamethasone) | Relapsed/Refractory Central Nervous System Lymphoma (rrCNSL) | ORR of 89.2%; no significant difference in median progression-free survival compared to Ore-MIED. | [2] |
| This compound + Rituximab | Chronic Lymphocytic Leukemia (CLL/SLL) | Favorable efficacy; significant reduction in Minimal Residual Disease (MRD) observed. | [3] |
Key Pharmacokinetic Note: this compound is noted for its high ability to penetrate the blood-brain barrier, resulting in a high cerebrospinal fluid (CSF)/plasma ratio [2]. This property is critical for its use in central nervous system lymphoma but could also be a point of interaction with other drugs that affect membrane transporters.
Q3: What experimental methodologies can be used to predict and study this compound's DDI potential? For a comprehensive DDI assessment, a multi-faceted research approach is recommended. The following workflow outlines a potential strategy, incorporating methodologies from the search results.
1. Network-Based Prediction Models
2. In Vitro Enzyme and Transporter Profiling
3. Clinical Combination Studies
| Challenge | Considerations & Troubleshooting Tips |
|---|
| Lack of Specific DDI Data | • Rely on Mechanism: In the absence of direct data, consider the drug's properties. As a small molecule kinase inhibitor, it may have a lower DDI risk than drugs metabolized by multiple CYPs. However, this is not a rule. • Extrapolate from Class: Consider DDI data from other BTK inhibitors (e.g., ibrutinib) as a starting point for hypothesis generation, not as conclusive evidence. | | Managing Complex Regimens | Clinical studies show this compound is combined with up to 4 other drugs (e.g., Ore-MIED). The successful outcomes suggest that additive toxicities, rather than metabolic interactions, may be the primary concern [2]. Focus safety monitoring on overlapping toxicities (e.g., cytopenias). | | Predicting Unseen Interactions | Utilize Computational Tools: Employ the network-based methods described in Q3 to generate predictive hypotheses for experimental validation [4]. This can prioritize the most likely interactions for further study. |
HBV reactivation is a known risk during immunosuppressive therapy. In patients with current (HBsAg-positive) or past (HBsAg-negative, anti-HBc-positive) HBV infection, immunosuppression can disrupt immune control, leading to viral resurgence and potential liver failure [1].
BTK inhibitors like orelabrutinib target B-cell receptor signaling, which plays a role in immune surveillance against HBV, thereby creating a risk of reactivation [2] [3]. The following table summarizes key data on HBV reactivation risks across the BTKi drug class.
| BTK Inhibitor | Reported Reactivation Rates in Resolved HBV (HBsAg-/anti-HBc+) | Reported Clinical Outcomes | Citations |
|---|---|---|---|
| This compound | Specific rate not established; one treatment-related death reported. | Fatal hepatitis B reactivation documented in a clinical trial for Waldenström's macroglobulinemia. | [4] |
| Ibrutinib | 6.6% (meta-analysis); various studies report 7.69% to 8%. | HBV-associated hepatitis requiring anti-HBV therapy; one fatal case reported. | [5] [2] [3] |
| Acalabrutinib | 7% (one study); meta-analysis reports three cases. | HBV-associated hepatitis requiring anti-HBV therapy; one fatal case reported. | [5] [3] |
| Zanubrutinib | Specific rate not established; cases have been reported. | Reactivation documented without hepatitis flare in one study. | [2] [3] |
For clinical trials, a consensus guideline from the IQ-DILI Initiative recommends a standardized approach to safely enroll and manage patients with HBV [6]. The workflow below outlines the core process.
Key Considerations for the Workflow:
For researchers designing clinical trials or observational studies, the following protocols are essential.
What is the standard dosing regimen for this compound? The standard dose used in clinical studies for relapsed/refractory central nervous system lymphoma (rrCNSL) is 150 mg taken orally once per day [1]. It is typically administered continuously in 3-week cycles as part of combination therapy.
How is this compound dose-adjusted for patients with thrombocytopenia? Dose adjustment is sometimes necessary due to adverse events. One case report documented successful treatment of CNS post-transplant lymphoproliferative disorder (PTLD) where the this compound dose was modified due to the patient's thrombocytopenia (low platelet count) [2]. The specific adjusted dose was not stated, but this highlights that clinicians may individualize dosing based on patient tolerance and blood counts.
What is the evidence for this compound's efficacy in central nervous system (CNS) diseases? this compound has shown promising efficacy in CNS lymphomas due to its ability to penetrate the blood-brain barrier [2] [1]. The table below summarizes key efficacy data from recent studies:
| Clinical Context | Study Type | Regimen | Overall Response Rate (ORR) | Complete Response (CR) Rate | Key Finding |
|---|---|---|---|---|---|
| Relapsed/Refractory CNS Lymphoma (rrCNSL) [1] | Retrospective Analysis (n=37) | This compound + HD-MTX + (Ifosfamide/Etoposide or Temozolomide) | 89.2% (33/37) | 51.4% (19/37) | Median Progression-Free Survival (PFS): 7.0 months |
| CNS Post-Transplant Lymphoproliferative Disorder (PTLD) [2] | Case Report | Dose-adjusted this compound (after standard 50mg dose) | N/A | N/A | Sustained disease stabilization and lesion reduction on MRI |
For researchers, here are detailed methodologies from key studies on this compound combination regimens.
1. Ore-MIED Protocol for rrCNSL [1]
This protocol combines this compound with High-Dose Methotrexate, Ifosfamide, Etoposide, and Dexamethasone.
2. Ore-MTD Protocol for rrCNSL [1]
An alternative regimen using this compound, High-Dose Methotrexate, Temozolomide, and Dexamethasone.
Managing adverse drug events (ADEs) is crucial for maintaining treatment continuity [3].
The following diagrams illustrate the mechanism of this compound and a generalized experimental workflow for clinical studies.
Diagram: BTK Inhibition Signaling Pathway. This compound inhibits Bruton's Tyrosine Kinase (BTK), a key component in the B-Cell Receptor (BCR) signaling cascade. This inhibition blocks downstream activation of pathways like NF-κB, thereby reducing the proliferation and survival of malignant B-cells [4] [3].
Diagram: Clinical Study Workflow for rrCNSL. A generalized workflow for clinical studies investigating this compound in relapsed/refractory Central Nervous System Lymphoma (rrCNSL), based on retrospective study methodologies [1].
1. What are the primary genetic mutations associated with resistance to covalent BTKi? The most well-documented mechanism of resistance to covalent BTKi (like ibrutinib, acalabrutinib, zanubrutinib, and orelabrutinib) involves mutations in the BTK gene, particularly at the C481 residue [1] [2]. This mutation prevents the irreversible binding of the drug to its target [3] [1]. Mutations in the downstream effector PLCG2 are also common and can activate B-cell receptor (BCR) signaling independent of BTK, rendering the inhibitor ineffective [3] [1].
2. Are the resistance mechanisms for non-covalent BTKi different? Yes, next-generation non-covalent BTKi (like pirtobrutinib) are designed to overcome the common C481S mutation [4] [5]. However, they are associated with a distinct set of variant (non-C481) BTK mutations, such as those at the T474 codon and L528W [4] [5]. These mutations can confer resistance to both covalent and non-covalent BTKi, representing a cross-resistance challenge [4].
3. What other pathways can contribute to BTKi resistance beyond BTK mutations? Resistance is multifactorial. Beyond BTK and PLCG2 mutations, other contributing factors include [3] [2]:
For researchers characterizing resistance in vitro or in patient-derived samples, the following workflow and methodologies are recommended.
The diagram below outlines a core experimental workflow for identifying BTKi resistance mechanisms, from sample processing to validation.
This is a foundational step for identifying the genetic basis of resistance [4].
This functional assay helps determine if resistance is linked to a re-activated BCR pathway or an alternative survival pathway.
The table below summarizes key resistance mutations and their implications for different classes of BTK inhibitors [4] [5] [3].
| BTK Inhibitor Class | Example Drugs | Key Resistance Mutations | Clinical & Research Implications |
|---|---|---|---|
| Covalent BTKi | Ibrutinib, Acalabrutinib, This compound, Zanubrutinib | BTK C481S (most common), C481F/Y/R; PLCG2 (S707Y, R665W, L845F) | C481S disrupts covalent binding. Cross-resistance is common within this class. Other mutations (T474I/S) can confer resistance to 2nd-gen inhibitors [3]. |
| Non-Covalent BTKi | Pirtobrutinib | BTK T474I/L, L528W, V537I | These variant mutations cause structural interference, preventing drug binding. They can confer cross-resistance to some covalent BTKi [4] [5]. |
Current research focuses on several strategies to circumvent BTKi resistance [3] [2]:
This guide provides a structured overview of the bleeding risk associated with orelabrutinib, drawing on available clinical and preclinical data to support your experimental planning and risk assessment.
FAQ 1: What is the clinical incidence and severity of bleeding events with this compound?
Available clinical trial data suggests that this compound is not associated with a high incidence of significant bleeding events. The table below summarizes key safety findings:
| Trial Population | Reported Bleeding-Related Events | Severity & Details | Citation |
|---|---|---|---|
| Relapsed/Refractory Mantle Cell Lymphoma (MCL) (n=106) | Not specifically reported among common AEs | Common AEs (>20%) were thrombocytopenia, upper respiratory tract infection, neutropenia. No fatal treatment-related AEs reported [1]. | [1] |
| Primary Immune Thrombocytopenia (ITP) (n=33) | No treatment-related bleeding events | All treatment-related AEs were Grade 1 or 2. No serious TRAEs or discontinuations due to TRAEs [2]. | [2] |
FAQ 2: What is the proposed mechanism for the low bleeding risk?
The low incidence of bleeding is hypothetically attributed to this compound's high selectivity for BTK.
Experimental Protocol: In-Vitro Assessment of Platelet Toxicity
To empirically evaluate the potential bleeding risk of a compound, you can assess its effects on platelet function and viability. The following protocol is adapted from general principles and specific methodologies used in this compound combination studies [3].
The table below summarizes the primary factors contributing to the variable plasma levels of Orelabrutinib observed in clinical settings.
| Factor | Description & Evidence | Clinical/Research Implication |
|---|---|---|
| Inherent Interindividual Variability | Significant, unexplained variation in plasma concentrations between different individuals. One study observed a range of 25.6% to 89.9% [1]. | Makes the drug's pharmacokinetic profile unpredictable, strongly supporting the use of Therapeutic Drug Monitoring (TDM) [1]. |
| Drug-Drug Interactions (CYP3A4) | This compound should be used prudently with CYP3A4 inhibitors [2] [3]. Co-administration can decrease this compound metabolism, potentially leading to increased plasma levels and risk of toxicity. | Requires careful review of a patient's concomitant medications and potential adjustment of this compound dose. |
| Methodological Considerations | Analytical techniques (LC-MS/MS) show that sample processing, instrument settings, and calibration can introduce pre-analytical and analytical variability [2] [4]. | Highlights the need for a rigorously validated bioanalytical method to ensure that measured concentration differences reflect true biological variation. |
Accurate measurement is essential for investigating variability. Here are detailed methodologies for determining this compound concentration in plasma, as validated in recent studies.
| Protocol Aspect | Method 1: LC-MS/MS (Human Plasma) [2] [3] | Method 2: UPLC-MS/MS (Rat Plasma) [4] |
|---|---|---|
| Sample Preparation | Protein precipitation using acetonitrile [2]. | Protein precipitation using acetonitrile [4]. |
| Internal Standard | Ibrutinib-d5 [2]. | Futibatinib [4]. |
| Chromatography | Column: Not specified (C18-based). Mobile Phase: 10 mM Ammonium formate with 0.1% formic acid / Acetonitrile (62:38, v/v). Run Time: 4.5 minutes [2]. | Column: Acquity UPLC BEH C18 (2.1x50 mm, 1.7 µm). Mobile Phase: Gradient elution between 0.1% formic acid in water and acetonitrile. Run Time: 3.0 minutes [4]. | | Mass Spectrometry | Ion Mode: ESI+ MRM Transition: m/z 428.1 → 411.2 (this compound) [2]. | Ion Mode: ESI+ MRM Transition: m/z 427.95 → 410.97 (this compound) [4]. | | Validation Performance | Linearity: 1-500 ng/mL. Precision: ≤12.8%. Accuracy: -3.4% to 6.5% [2]. | Linearity: 1-2000 ng/mL. Precision: ≤11.5%. Accuracy: -5.7% to 12.5% [4]. |
The following diagram illustrates the core workflow for quantifying this compound and investigating the sources of its variability, from sample collection to data interpretation.
While not a direct cause of pharmacokinetic variability, the development of resistance can influence the drug's effective concentration at the target site. The primary genetic mutations leading to resistance are in the BTK gene itself and its direct downstream signaling molecule, PLCG2 [5].
The following table summarizes the core parameters from two validated methods for quantifying orelabrutinib in human plasma. These provide a solid starting point for method development.
| Parameter | Method 1: Simultaneous Determination [1] | Method 2: Dedicated this compound Assay [2] |
|---|---|---|
| Sample Volume | Not specified | Not specified |
| Sample Prep Technique | Protein Precipitation (PPT) | Protein Precipitation (PPT) |
| Precipitation Solvent | Acetonitrile | Acetonitrile |
| Internal Standard (IS) | Ibrutinib-d5 | Ibrutinib-d5 |
| LC Column | ACQUITY UPLC HSS T3 (2.1 × 50 mm, 1.8 µm) | Not specified |
| Mobile Phase | A: 10 mM Ammonium Formate + 0.1% Formic Acid B: Acetonitrile | A: 10 mM Ammonium Formate + 0.1% Formic Acid B: Acetonitrile (62:38, v/v, isocratic) | | Run Time | 6.5 min | 4.5 min | | MS Detection | ESI+ MRM | ESI+ MRM | | MRM Transition | 428.1 → 411.2 | 428.1 → 411.2 | | Linear Range | 1.00 - 500 ng/mL | 1.00 - 500 ng/mL | | LLOQ | 1.00 ng/mL | 1.00 ng/mL | | Key Advantages | Simultaneously quantifies multiple BTK inhibitors (ibrutinib, zanubrutinib) | Simpler, isocratic method; fully validated for MCL and CLL/SLL patient samples |
Below is a generalized workflow for this compound sample preparation via protein precipitation, synthesized from the published methods [1] [2].
Here are solutions to some frequently encountered problems in sample preparation.
| Issue | Potential Causes & Troubleshooting Tips |
|---|
| Poor Recovery | - Cause: Incomplete protein precipitation or adsorption to vial walls.
In bioanalysis, drug stability is assessed under various conditions to ensure the reliability of data from sample collection to analysis. The following table summarizes the standard stability tests that should be performed [1].
| Stability Type | Description | Typical Experimental Conditions |
|---|---|---|
| Bench-Top Stability | Evaluates compound integrity during sample processing at room temperature. | Spiked matrix kept at room temp for ~4-24 hours. |
| Processed Sample Stability | Assesses stability of the prepared sample in the autosampler. | Extracted sample kept in autosapmler (e.g., 4-10°C) for ~24-72 hours. |
| Freeze-Thaw Stability | Determines resilience to temperature cycles from storage. | Cycles between -70±10°C and thawed at room temp (e.g., 3-5 cycles). |
| Long-Term Stability | Establishes allowable storage time and conditions for samples. | Spiked matrix stored at -70±10°C for weeks or months. |
Below is a generalized experimental protocol for conducting these stability studies. You would need to optimize the specific conditions (e.g., times, temperatures) for orelabrutinib.
Standard Experimental Protocol for Stability Assessment:
| Efficacy Outcome | Zanubrutinib (BGB-3111-206 Trial) | This compound (ICP-CL-00102 Trial) | Comparative Result |
|---|---|---|---|
| Primary Analysis Follow-up | Median 35.3 months [1] | Median 23.8 months [2] [3] | |
| Overall Response Rate (ORR) | 83.7% - 85.5% [4] [1] [2] | 82.1% [2] [3] | Not statistically significant [2] |
| Complete Response (CR) Rate | 77.9% [4] [1] | 27.4% - 34.9% [3] | Significantly higher with zanubrutinib [4] |
| Median Progression-Free Survival (PFS) | Not Reached (33.0 months in earlier data) [1] | 22.0 months [2] [3] | |
| PFS Hazard Ratio (HR) | HR 0.54 (95% CI 0.34-0.86); favors zanubrutinib [5] [2] | ||
| 24-Month PFS Rate | 67.3% (CT-assessed) [2] | 46.5% (CT-assessed) [2] | Numerically higher with zanubrutinib [2] |
The comparisons above are derived from sophisticated statistical analyses designed to compensate for the lack of head-to-head randomized trials.
The following diagram illustrates the workflow of this MAIC methodology.
The table below summarizes key efficacy outcomes from indirect comparisons between this compound and zanubrutinib in treating relapsed or refractory (R/R) Mantle Cell Lymphoma (MCL). These analyses aim to contextualize this compound's performance relative to another next-generation BTK inhibitor.
| BTK Inhibitor | Median PFS (Months) | 24-Month OS Rate | Overall Response Rate (ORR) | Complete Response (CR) Rate | Source Trial / Analysis |
|---|---|---|---|---|---|
| This compound | 22.0 [1] [2] | 74.3% [1] [2] | 81.1% - 87.9% [3] [2] | 27.4% - 42.9% [3] [2] | ICP-CL-00102 (Phase I/II) |
| Zanubrutinib | Not Reached [1] | 83.7% [1] | 83.7% - 85.5% [1] | 77.9% [1] [3] | BGB-3111-206 (Phase II) |
| Comparison Result | HR: 0.54 (95% CI: 0.34-0.86); P=0.009, favoring zanubrutinib [1] | HR: 0.68 (95% CI: 0.36-1.27); P=0.223 [1] | Odds Ratio: 1.28 (95% CI: 0.56-2.94); P=0.556 [1] | Significantly higher for zanubrutinib in naive comparison [3] | Matching-Adjusted Indirect Comparison (MAIC) |
This compound's efficacy is also being evaluated in combination with other agents for various B-cell malignancies, showing notable results.
| Condition | Regimen | Best ORR/CRR | Progression-Free Survival (PFS) | Overall Survival (OS) | Source Trial |
|---|---|---|---|---|---|
| Newly Diagnosed PCNSL [4] | R-MO (Rituximab, HD-Methotrexate, this compound) | ORR: 97.1% [4] CRR: 94.1% [4] | 1-year PFS rate: 83.6% [4] | 1-year OS rate: 89.6% [4] | Prospective Phase II Trial |
| R/R DLBCL [5] | This compound, Lenalidomide, Sintilimab | ORR: 58.8% [5] CRR: 38.2% [5] | Median PFS: 6 months [5] 1-year PFS rate: 41.9% [5] | Median OS: Not Reached [5] 1-year OS rate: 77.8% [5] | Retrospective Study |
This compound is a novel, highly selective BTK inhibitor designed to minimize off-target effects [6]. A key differentiator is its lack of inhibition on Interleukin-2-inducible T-cell kinase (ITK) [6]. The following diagram illustrates how this high selectivity enables more effective combination therapy with anti-CD20 antibodies like rituximab.
The preclinical workflow and key findings that support the combination strategy are as follows:
When interpreting these findings, consider the following:
| BTK Inhibitor | Trial Name / Reference | Major Response Rate (MRR) | Overall Response Rate (ORR) | Common Grade ≥3 Adverse Events (≥5%) |
|---|---|---|---|---|
| Orelabrutinib | Phase 2 (NCT04440059) [1] | 80.9% | 89.4% | Neutropenia (10.6%), Thrombocytopenia (6.4%), Pneumonia (4.3%) |
| Ibrutinib | Prospective Study [2] | 73% | 90.5% | Neutropenia (22%), Thrombocytopenia (14%), Atrial Fibrillation (5%) |
| Zanubrutinib | Phase 2 Study [2] | 70% | 77% | Data not fully specified in results |
| Acalabrutinib | Phase 2 Study [2] | 78% | 93% | Neutropenia (16%), Pneumonia (7%) |
This data shows that this compound achieves a competitive MRR with a potentially manageable safety profile, notably with low incidence of major adverse events like atrial fibrillation in the studied population [1] [2].
The key data for this compound in R/R WM comes from a prospective, single-arm, multicenter, open-label phase 2 study (NCT04440059) [1].
The following diagram illustrates the mechanism by which BTK inhibitors like this compound disrupt the B-cell receptor signaling pathway, which is crucial for the survival of malignant B-cells in Waldenström's Macroglobulinemia.
BTK is a crucial enzyme in the B-cell receptor signaling pathway. This compound acts by irreversibly binding to BTK, thereby inhibiting its activation. This blockade prevents the downstream signaling that leads to the survival and proliferation of malignant B-cells in WM [1].
When evaluating these findings, the following points are noteworthy:
The table below summarizes the key characteristics of covalent and non-covalent BTK inhibitors, highlighting the evolution in selectivity and design.
| Inhibitor Name | Generation & Type | Key Differentiating Features | Reported Selectivity & Efficacy | Common Adverse Events |
|---|---|---|---|---|
| Ibrutinib | First-Generation (Covalent) | First-in-class; targets Cys481 [1] | High efficacy, but with off-target effects due to lower selectivity [2]. | Diarrhea, atrial fibrillation, bleeding risk, arthralgia, myalgia [2] [1]. |
| Acalabrutinib | Second-Generation (Covalent) | Designed for higher selectivity than ibrutinib [1]. | Non-inferior PFS vs. ibrutinib; fewer cardiovascular events [2] [3]. | Lower rates of atrial fibrillation and bleeding than ibrutinib [2]. |
| Zanubrutinib | Second-Generation (Covalent) | High bioavailability and selectivity [3]. | Improved efficacy and safety over ibrutinib; lower rates of atrial fibrillation [2] [3] [1]. | |
| Pirtobrutinib | Next-Generation (Non-covalent/Reversible) | Binds reversibly; does not target Cys481; inhibits both wild-type and C481S-mutant BTK [3]. | Active in patients resistant to prior covalent BTKi; ORR of 57.8% in R/R MCL; favorable safety profile [3]. | Fatigue (29.9%), diarrhea (21.3%); low incidence of major hemorrhage (3.7%) and atrial fibrillation (1.2%) [3]. |
To objectively compare inhibitor performance, researchers rely on specific experimental data. The following table outlines common methodologies and the resulting findings that support the comparisons made above.
| Comparison Focus | Supporting Clinical Trial/Study | Core Methodology | Key Outcome Data |
|---|
| Acalabrutinib vs. Ibrutinib | ELEVATE-RR (NCT02477696) [2] | Phase 3, head-to-head trial in patients with previously treated CLL. Patients were randomized to receive either acalabrutinib or ibrutinib. | Efficacy: Progression-free survival (PFS) was similar between the two groups [2]. Safety: Acalabrutinib showed a lower incidence of atrial fibrillation and bleeding risk [2]. | | Zanubrutinib vs. Ibrutinib | ALPINE (NCT03734016) [3] | Phase 3, randomized trial in patients with R/R CLL/SLL. Directly compared zanubrutinib against ibrutinib. | Efficacy: Zanubrutinib demonstrated superior PFS and a higher overall response rate (ORR) [3]. Safety: Zanubrutinib showed improved safety, attributed to higher selectivity [3]. | | Pirtobrutinib post-cBTKi | BRUIN (NCT03740529) [3] | Open-label, single-arm, phase 1/2 study in patients with R/R MCL who had received prior therapy, including cBTKis. | Efficacy: In cBTKi-pretreated patients (n=90), the ORR was 57.8%, with a median duration of response (DOR) of 21.6 months [3]. Safety: Low rates of treatment discontinuation (3%) due to adverse events [3]. |
Beyond clinical trials, computational and preclinical studies are crucial for understanding binding mechanisms and guiding the development of next-generation inhibitors.
The following diagram, defined using the DOT language, illustrates the key signaling pathway through which BTK inhibitors exert their effect in B-cell malignancies.
This diagram illustrates the B-Cell Receptor (BCR) signaling pathway, a key target of BTK inhibitors. Antigen binding activates the BCR, triggering a phosphorylation cascade involving SYK and BTK. Active BTK drives downstream signals (via PLCγ2 and NF-κB) that promote B-cell survival and proliferation. BTK inhibitors block this pathway by binding to BTK, preventing its activation.
The data indicates a clear trajectory in BTK inhibitor development:
The ICP-CL-00102 trial was a pivotal multicenter, open-label, phase I/II study in China that evaluated this compound for treating Relapsed/Refractory Mantle Cell Lymphoma (R/R MCL) [1].
The following table summarizes the key efficacy outcomes from the ICP-CL-00102 trial for this compound and the BGB-3111-206 trial for Zanubrutinib, based on an indirect comparison analysis [1] [2].
| Efficacy Outcome | This compound (ICP-CL-00102) | Zanubrutinib (BGB-3111-206) |
|---|---|---|
| Median Follow-up | 23.8 months [1] | 35.3 months [1] |
| Overall Response Rate (ORR) | 82.1% [2] | 83.7% [1] |
| Complete Response (CR) Rate | 27.4% (from one analysis) [1] 42.9% - 53.8% (from other analyses) [3] [4] | 77.9% [1] | | Median PFS | 22.0 months [1] | 33.0 months [1] | | 12-month PFS Rate | 65.1% [2] | 77.5% [2] | | 24-month PFS Rate | 46.5% [2] | 63.9% [2] | | 24-month OS Rate | 74.3% [1] | 83.7% [1] | | Hazard Ratio (HR) for PFS | Reference | 0.54 (95% CI: 0.34–0.86) [1] |
This comparative data is derived from a Matching-Adjusted Indirect Comparison (MAIC), a validated statistical method used to estimate comparative treatment effects when head-to-head trials are not available [1]. The analysis indicated that Zanubrutinib was associated with a statistically significant improvement in PFS compared to this compound [1].
For fellow researchers, here is a detailed breakdown of the methodologies from the trials used in the comparison.
| Aspect | This compound (ICP-CL-00102) | Zanubrutinib (BGB-3111-206) |
|---|---|---|
| Study Design | Multicenter, open-label, phase I/II study [1]. | Multicenter, single-arm, phase II study [1]. |
| Key Eligibility | 1-4 prior lines of therapy; ECOG PS 0-2 [1]. | 1-5 prior lines of therapy; ECOG PS ≤2 [1]. |
| Treatment Regimen | 100 mg BID or 150 mg QD until disease progression, unacceptable toxicity, or study withdrawal [1]. | 160 mg BID until disease progression, unacceptable toxicity, death, or consent withdrawal [1]. |
| Response Assessment | Computed Tomography (CT)-based assessments [1]. | Combined PET- and CT-based assessments [1]. |
| Comparison Methodology | Aggregated data from the published study was used for the indirect comparison [1]. | Individual Patient Data (IPD) was adjusted using MAIC to match the patient profile of the this compound trial [1]. |
The following diagram illustrates the mechanism of Bruton's Tyrosine Kinase (BTK) inhibitors in treating B-cell malignancies.
This diagram shows that both this compound and Zanubrutinib work by selectively and covalently binding to the BTK enzyme, thereby inhibiting BCR signaling and leading to reduced proliferation and increased cell death of malignant B-cells [1].
The following table consolidates key quantitative data on the CNS penetration of various BTK inhibitors, which is a critical factor for their efficacy in treating CNS lymphomas.
| BTK Inhibitor | Reported CSF Concentration (Dose) | CSF/Plasma Ratio | Key Findings Related to CNS Efficacy |
|---|---|---|---|
| Orelabrutinib | 28.7 ng/mL (150 mg, qd) [1] | High (specific ratio not provided) [2] | High selectivity; promising ORR in rrCNSL [2] [1] |
| Tirabrutinib | 14.0 ng/mL (480 mg, qd) [1] | Data not provided | Higher CSF concentration and PFS vs. lower dose [1] |
| Zanubrutinib | 2.94 ng/mL (160 mg, bid) [1] | Data not provided | Data not provided |
| Ibrutinib | 0.59 - 0.87 ng/mL (560-840 mg, qd) [1] | Data not provided | Data not provided |
The quantitative data in the table is derived from specific experimental protocols and is supported by clinical outcomes.
The following diagram illustrates the mechanism of BTK inhibitors and the importance of CNS penetration for targeting compartmentalized B-cells and microglia, which is crucial for diseases like CNS lymphoma and multiple sclerosis.
The diagram shows that BTK inhibitors must cross the BBB to act on two key cell types within the CNS:
The ability of a BTK inhibitor to access this compartment is, therefore, a fundamental determinant of its clinical utility for CNS diseases.
| Efficacy Outcome | Zanubrutinib (after matching, n=70) | Orelabrutinib (n=106) | Comparative Result (HR or OR) | P-value |
|---|---|---|---|---|
| Median PFS (primary outcome) | Not Reached [1] [2] | 22.0 months [1] [2] | HR 0.54 (95% CI: 0.34-0.86) [1] [3] | 0.009 [1] [3] |
| PFS at 24 months | 67.3% [2] | 46.5% [2] | - | - |
| Overall Response Rate (ORR) | 85.5% [1] [3] | 82.1% [1] [3] | OR 1.28 (95% CI: 0.56-2.94) [1] [3] | 0.556 [1] [3] |
| Overall Survival at 24 months | 83.7% [1] [3] | 74.3% [1] [3] | HR 0.68 (95% CI: 0.36-1.27) [1] [3] | 0.223 [1] [3] |
The data in the table above comes from an unanchored Matching-Adjusted Indirect Comparison (MAIC) [1] [4] [3]. Here are the key methodological details:
The observed efficacy differences may be explained by distinct pharmacodynamic profiles:
The following diagram illustrates this key mechanism.